![molecular formula C21H22N4O4 B2514540 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide CAS No. 1184974-61-5](/img/structure/B2514540.png)

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield new structures with potential applications in various fields. In the case of the compound "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide," although not directly synthesized in the provided papers, we can infer from related research that the synthesis would likely involve the formation of pyrazine derivatives and the incorporation of benzodioxolyl moieties. For instance, the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing a benzooxazole moiety is described, which involves the reaction of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with active methylene compounds . This suggests that similar methodologies could be adapted for the synthesis of the target compound, potentially involving the use of amino-pyrazolyl derivatives as precursors.

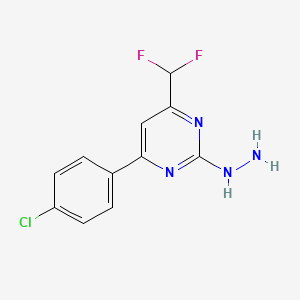

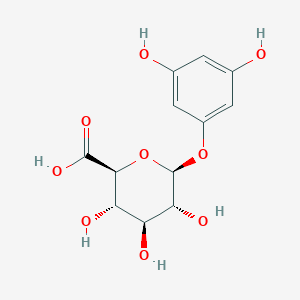

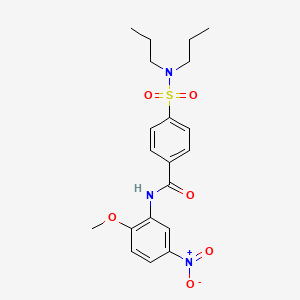

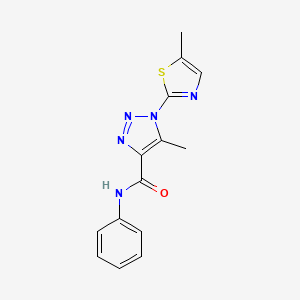

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, a benzodioxolyl group, and a cyclohexylacetamide moiety. The structure of related compounds, such as the ortho-linked oxacalix benzene pyrazine, has been studied, revealing that these molecules can adopt specific conformations and participate in hydrogen bonding . The benzodioxolyl group in the target compound is likely to influence its electronic properties and could potentially engage in intermolecular interactions, similar to the carboxylic acid groups in the oxacalix benzene pyrazine derivatives.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the pyrazinyl nitrogen atoms in the related oxacalix benzene pyrazine compounds have been shown to interact with transition metal ions, forming various metal-containing supramolecular complexes . This indicates that the pyrazinyl nitrogens in the target compound might also exhibit coordination chemistry with metals, potentially leading to the formation of novel metallo-supramolecular structures.

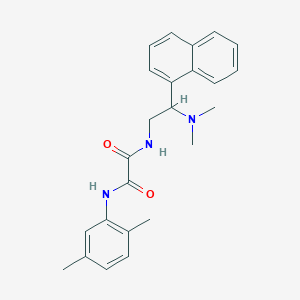

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide" are not directly reported in the provided papers, we can extrapolate from related compounds that it would exhibit properties influenced by its molecular structure. The presence of the benzodioxolyl group could affect the compound's solubility and electronic properties, while the pyrazine core might contribute to its thermal stability and reactivity. The cyclohexylacetamide portion could impact the compound's lipophilicity and potential biological activity.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- In Silico Prediction and Microbial Investigation : A study synthesized a library of compounds related to the chemical structure , examining their in vitro antibacterial, antifungal, and antimycobacterial activities. These compounds demonstrated significant activity against several bacterial and fungal strains. The in-silico analysis highlighted excellent drug-likeness properties, suggesting potential for developing new antimicrobial agents (Pandya et al., 2019).

Anticonvulsant Activity

- Alkanamide Derivatives Study : Research on derivatives bearing similarity to the core structure of interest showed anticonvulsant activity in the maximal electroshock test. This study provides insights into the chemical modifications that enhance anticonvulsant properties, contributing to the development of new therapeutic agents (Tarikogullari et al., 2010).

Insecticidal Properties

- Heterocycles Incorporating a Thiadiazole Moiety : A research initiative explored the synthesis of various heterocycles, including compounds structurally related to our compound of interest, assessing their insecticidal potential against the cotton leafworm. This study opens avenues for the development of novel insecticides with enhanced efficacy and safety profiles (Fadda et al., 2017).

Antitumor Activity

- Thiophene, Pyrimidine, and Coumarin Derivatives : The antitumor properties of novel synthesized compounds, including those with a structural resemblance to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide, were investigated. Some compounds exhibited promising inhibitory effects on different cancer cell lines, highlighting the potential for cancer therapy (Albratty et al., 2017).

Novel Mechanisms of Action

- CYP17 Inhibitors/Antiandrogens : A study focused on the synthesis of chemical entities with similarities to the compound , demonstrating potent inhibition of the CYP17 enzyme and antagonistic activity against androgen receptors. This research has significant implications for the treatment of prostate cancer and other hormone-dependent diseases (Handratta et al., 2005).

Propiedades

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-20(22-15-4-2-1-3-5-15)12-24-8-9-25-17(21(24)27)11-16(23-25)14-6-7-18-19(10-14)29-13-28-18/h6-11,15H,1-5,12-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZKRXNLHRVNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)

![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)

![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)